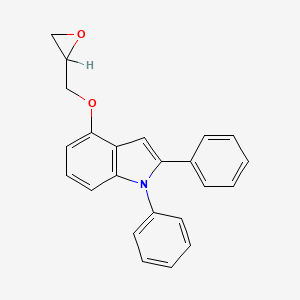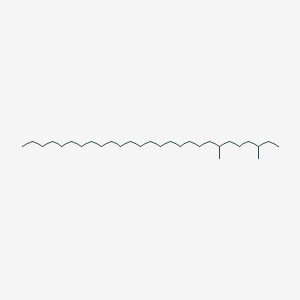
Copper;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;scandium is an alloy composed of copper and scandium. Scandium is a rare earth element that is often used to enhance the properties of other metals. When combined with copper, scandium can significantly improve the alloy’s mechanical and electrical properties. This makes this compound alloys valuable in various high-performance applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper;scandium alloys can be synthesized through metallurgical synthesis using an induction furnace. The process involves melting copper and scandium together and then allowing the mixture to crystallize in graphite crucibles at ambient temperature . The scandium additive can be varied to achieve different properties, with common compositions being CuSc0.15 and CuSc0.3 .
Industrial Production Methods: Industrial production of this compound alloys typically involves mixing, hot metal reduction, and molten salt electrolysis . These methods ensure a uniform distribution of scandium within the copper matrix, enhancing the alloy’s overall properties.
化学反応の分析
Types of Reactions: Copper;scandium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. For example, scandium reacts with hydrochloric acid to form scandium chloride and hydrogen gas .
Common Reagents and Conditions: Common reagents used in reactions involving this compound alloys include hydrochloric acid, nitric acid, and other strong acids. The reactions typically occur under standard laboratory conditions, with the major products being scandium chloride and hydrogen gas .
科学的研究の応用
Copper;scandium alloys have numerous scientific research applications due to their enhanced mechanical and electrical properties. They are widely used in the production of electrical connectors, lead frames, switches, and other components that require high electrical conductivity and mechanical strength . Additionally, this compound alloys are being explored for their potential in theranostic applications, particularly in the production of radionuclides for cancer therapy .
作用機序
The mechanism by which copper;scandium alloys exert their effects is primarily through the enhancement of the copper matrix by scandium. Scandium atoms occupy interstitial sites within the copper lattice, leading to increased strength and thermal stability. This is achieved through precipitation hardening, where scandium precipitates at grain boundaries, thereby impeding dislocation movement and enhancing the alloy’s mechanical properties .
類似化合物との比較
Copper;scandium alloys can be compared to other copper-based alloys, such as copper;zirconium. While both alloys enhance the properties of copper, this compound alloys exhibit higher thermal stability and mechanical strength compared to copper;zirconium alloys . Similar compounds include copper;zirconium and copper;yttrium, which also improve the properties of copper but to a lesser extent than scandium .
Conclusion
This compound alloys represent a significant advancement in materials science, offering enhanced mechanical and electrical properties. Their unique combination of strength, thermal stability, and electrical conductivity makes them valuable in various high-performance applications, from electronics to medical research.
特性
CAS番号 |
73669-02-0 |
|---|---|
分子式 |
Cu4Sc |
分子量 |
299.14 g/mol |
IUPAC名 |
copper;scandium |
InChI |
InChI=1S/4Cu.Sc |
InChIキー |
CGSFEBSLXQRCAC-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Cu].[Cu].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



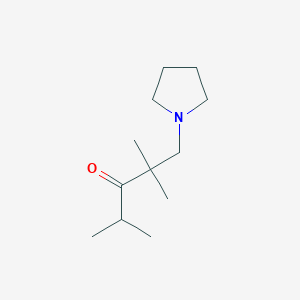

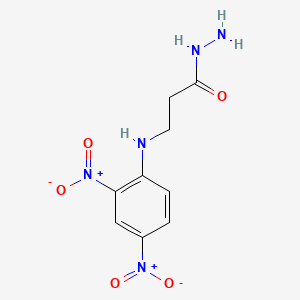
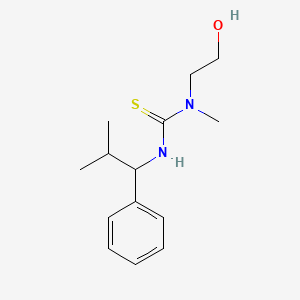

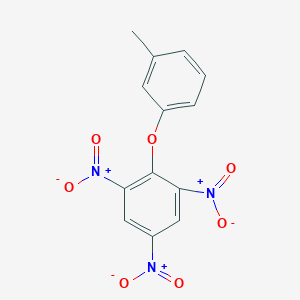
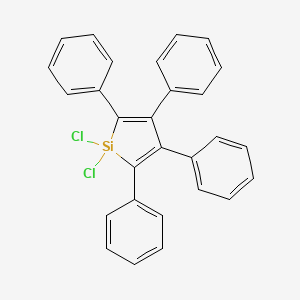


![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
